吡啶霉素

描述

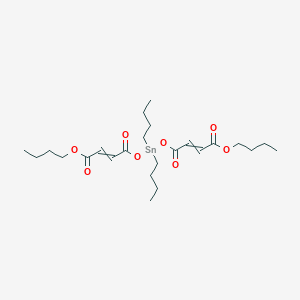

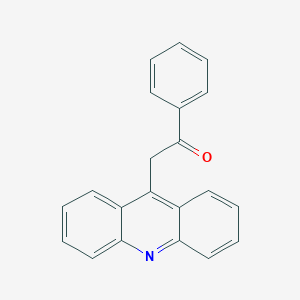

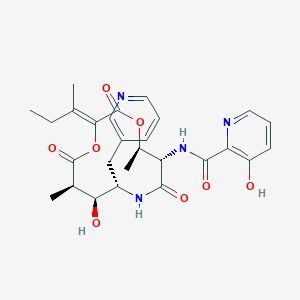

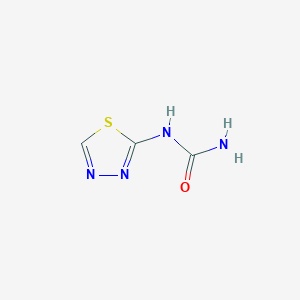

Pyridomycin is a natural product from Dactylosporangium fulvum or Streptomyces pyridomyceticus . It has specific cidal activity against mycobacteria . By selecting pyridomycin-resistant mutants of Mycobacterium tuberculosis, it has been found that the NADH-dependent enoyl- (Acyl-Carrier-Protein) reductase InhA is the principal target of Pyridomycin .

Synthesis Analysis

The ring structure of Pyridomycin is generated by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system (PyrE-F-G) . Bioinformatics analysis reveals that SDR family protein Pyr2 functions as a 3-oxoacyl ACP reductase in the Pyridomycin pathway .Molecular Structure Analysis

Structure-activity relationship studies indicated that the enolic acid moiety in Pyridomycin core system is an important pharmacophoric group and the natural configuration of the C-10 hydroxyl contributes to the bioactivity of Pyridomycin .Chemical Reactions Analysis

Inactivation of Pyr2 resulted in accumulation of Pyridomycin B, a new Pyridomycin analogue featured with enol moiety in pyridyl alanine moiety and a saturated 3-methylvaleric acid group . Pyr2 catalyzes ketoreduction to form the C-10 hydroxyl group in pyridyl alanine moiety and the double bond formation of the enolic acid moiety derived from isoleucine .Physical And Chemical Properties Analysis

Pyridomycin has a molecular formula of C27H32N4O8 and an average mass of 540.565 Da . Its density is 1.4±0.1 g/cm3, boiling point is 951.1±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.3 mmHg at 25°C .科学研究应用

Antimycobacterial Agent

Pyridomycin has been identified as a potent antimycobacterial compound. It specifically inhibits the InhA enoyl reductase of Mycobacterium tuberculosis . This enzyme is crucial for the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. The inhibition of InhA leads to the disruption of cell wall synthesis, rendering the bacteria unable to maintain their structure, which ultimately results in their death. This makes Pyridomycin a promising candidate for the development of new antituberculosis drugs.

Study of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Systems

The biosynthesis of Pyridomycin involves a hybrid system of NRPS and PKS . Research into the Pyridomycin biosynthetic pathway provides insights into the workings of these systems, which are responsible for the production of a wide range of natural products with diverse biological activities. Understanding the

作用机制

Target of Action

Pyridomycin’s primary target is the InhA enoyl reductase of Mycobacterium tuberculosis . InhA is a crucial enzyme involved in the synthesis of mycolic acids, which are key protective components of the M. tuberculosis cell wall .

Mode of Action

Pyridomycin inhibits InhA by acting as a direct competitive inhibitor of the NADH-binding site . This unique ability allows pyridomycin to block both the NADH cofactor and lipid substrate-binding pockets of InhA . This is a first-of-a-kind binding mode that discloses a new means of InhA inhibition .

Biochemical Pathways

The ring structure of pyridomycin is generated by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system . A protein named Pyr2, which belongs to the short-chain dehydrogenase/reductase (SDR) family, functions as a 3-oxoacyl ACP reductase in the pyridomycin pathway . Pyr2 catalyzes ketoreduction to form the C-10 hydroxyl group in pyridyl alanine moiety and the double bond formation of the enolic acid moiety derived from isoleucine .

Result of Action

Pyridomycin’s inhibition of InhA results in the disruption of mycolic acid synthesis in M. tuberculosis . This disruption is detrimental to the bacterium as mycolic acids are key protective components of its cell wall . Importantly, pyridomycin is active against many of the drug-resistant types of M. tuberculosis that no longer respond to treatment with the front-line drug isoniazid .

安全和危害

未来方向

The findings from recent studies will improve our understanding of the Pyridomycin biosynthetic logic, identify the missing link for the double bound formation of enol ester in Pyridomycin, and enable creating chemical diversity of Pyridomycin derivatives . This opens new avenues for drug development .

属性

IUPAC Name |

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIKSLGSXKIHCA-IGCCMALHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridomycin | |

CAS RN |

18791-21-4 | |

| Record name | 3-Hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB2215O45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pyridomycin specifically targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [, ]. This enzyme is crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. By competitively inhibiting NADH binding to InhA, Pyridomycin disrupts mycolic acid synthesis, ultimately leading to bacterial cell death [, , ]. Interestingly, Pyridomycin displays a unique binding mode by simultaneously occupying both the NADH and substrate-binding pockets of InhA [, ]. This dual-binding characteristic distinguishes it from other InhA inhibitors, such as isoniazid, and could potentially contribute to its efficacy against isoniazid-resistant strains [].

A: Pyridomycin is a cyclodepsipeptide characterized by the presence of rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [, ]. Its structure was elucidated through chemical degradation studies, including ozonolysis and hydrolysis under various conditions, and ultimately confirmed by X-ray crystallography of its dihydrobromide salt []. The molecular formula of Pyridomycin is C27H32N4O8 and its molecular weight is 540.57 g/mol. Detailed spectroscopic data can be found in the literature describing its isolation and structural characterization [].

A: The biosynthetic pathway of Pyridomycin has been elucidated through the identification and characterization of its gene cluster in Streptomyces pyridomyceticus [, ]. This cluster comprises genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes responsible for assembling the unique structural features of Pyridomycin. Of particular interest is the presence of an unusual NRPS module, PyrG, containing two tandem adenylation domains and a PKS-type ketoreductase domain []. Notably, the discovery of Pyridomycin B, a new analog accumulating in a pyr2 gene-inactivated mutant, highlighted the role of Pyr2 as a trans-acting ketoreductase in forming the C-10 hydroxyl group and the enolic acid moiety []. These findings contribute to our understanding of Pyridomycin biosynthesis and provide a basis for generating new analogs through genetic engineering.

ANone: While Pyridomycin exhibits potent antimycobacterial activity and a unique mechanism of action, several challenges need to be addressed before it can be considered a viable drug candidate:

- Improving pharmacokinetic properties: Further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profile [].

- Enhancing in vivo efficacy: Although effective in vitro, Pyridomycin’s in vivo efficacy requires further investigation []. Development of suitable animal models and exploration of drug delivery systems could help improve its therapeutic potential.

- Addressing potential toxicity: Thorough toxicological studies are crucial to assess the safety profile of Pyridomycin and its analogs [].

ANone: The search for new anti-tuberculosis drugs targeting InhA encompasses various strategies, including:

A: Pyridomycin was first isolated in 1953 by Maeda and colleagues from a Streptomyces strain [, ]. It demonstrated in vitro activity against M. tuberculosis, but its in vivo efficacy was limited [, ]. Despite early interest, research on Pyridomycin waned due to challenges in its isolation, purification, and in vivo activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)